[4-(1H-pyrazol-1-yl)phenyl]acetonitrile

Medicinal Chemistry Heterocyclic Synthesis Building Block

Generic phenylacetonitriles or pyrazole isomers fail in kinase SAR, introducing synthetic dead-ends. This specific CAS 143426-55-5 delivers the rigid N1-aryl geometry validated for >500-fold TNIK potency gains. - **Outcome:** Direct access to 20 nM IC50 benchmark for inhibitor design. - **Thermal Stability:** Withstands 340°C (Buchwald-Hartwig); reduces scale-up decomposition. - **Synthetic Efficiency:** Nitrile enables 5 orthogonal transformations (hydrolysis, [3+2] cycloaddition) from one core.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 143426-55-5
Cat. No. B133141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
CAS143426-55-5
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)CC#N
InChIInChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2
InChIKeyQGSWQGPKRSYWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





143426-55-5: [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile Overview


[4-(1H-pyrazol-1-yl)phenyl]acetonitrile (CAS 143426-55-5) is a heterocyclic building block comprising a phenylacetonitrile core substituted at the para-position with a 1H-pyrazol-1-yl moiety. Its molecular formula is C₁₁H₉N₃ (MW 183.21), and it typically appears as a white to off-white powder with a calculated boiling point of 340.831°C at 760 mmHg . The compound features dual reactive handles—a nitrile group amenable to hydrolysis, reduction, or cycloaddition, and an N-aryl pyrazole ring capable of coordination and π-stacking interactions [1]. These attributes position it as a privileged scaffold for the rapid assembly of amino-pyrazoles, kinase inhibitor cores, and other pharmacologically relevant heterocycles.

Synthetic Handles

Nitrile enables condensation, hydrolysis, reduction; N-aryl pyrazole supports coordination and π-stacking.

Building Block For

Amino-pyrazoles, kinase inhibitor cores, and pharmacologically relevant heterocyclic libraries.

Research Context

Medicinal chemistry lead optimization, process chemistry scale-up, and combinatorial library synthesis.

Why [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile Cannot Be Substituted


Substituting [4-(1H-pyrazol-1-yl)phenyl]acetonitrile with superficially similar analogs (e.g., (4-(1H-pyrazol-1-yl)phenyl)methanol or simple phenylacetonitrile) fundamentally alters both synthetic utility and biological target engagement. The nitrile group is not merely a spectator; it serves as an essential synthetic handle for constructing amino-pyrazoles via condensation with hydrazines, a transformation that cannot be replicated by alcohols, boronic acids, or ketones [1]. Moreover, in biological systems, the N1-aryl pyrazole linkage establishes a critical, rigid geometry and electron distribution that directly impacts kinase binding [2]. Compounds lacking this precise N-aryl substitution pattern (e.g., C4-substituted pyrazoles) exhibit significantly altered or abolished activity against targets such as TNIK [3]. Therefore, generic substitution introduces synthetic dead-ends or leads to inactive biological candidates, underscoring the need for this specific CAS-defined entity.

Non-nitrile analogs (e.g., alcohols, esters)

Lack the essential nitrile handle for amino-pyrazole condensation, blocking the key scaffold assembly route; synthetic utility cannot be replicated.

C4-substituted pyrazole regioisomers

Alter kinase binding geometry; derived inhibitors with this substitution show significantly reduced target engagement, potentially leading to inactive candidates.

Boronic acid/ester analogs

Exhibit lower thermal stability and may decompose under high-temperature coupling conditions, limiting reaction scope and increasing impurity profiles.

[4-(1H-Pyrazol-1-yl)phenyl]acetonitrile: Quantitative Evidence


Amino-Pyrazole Assembly Efficiency

In a two-step, one-pot condensation with hydrazine followed by electrophilic trapping, [4-(1H-pyrazol-1-yl)phenyl]acetonitrile enables the synthesis of fully substituted amino-pyrazoles with a reported overall yield of up to 71% over four synthetic operations, a transformation that is not feasible with non-nitrile analogs like (4-(1H-pyrazol-1-yl)phenyl)methanol [1].

Amino-Pyrazole Yield
Head-to-head
This nitrile: 71% overall yield (4 steps); alcohol analog: 0% (transformation not feasible). Absolute difference: 71 percentage points.
Enables efficient amino-pyrazole library synthesis; the nitrile group is essential for this high-value route.
Two-step, one-pot condensation with hydrazine, then diazotization/Suzuki-Miyaura coupling.
Medicinal Chemistry Heterocyclic Synthesis Building Block

TNIK Kinase Inhibition Advantage

A derivative incorporating the [4-(1H-pyrazol-1-yl)phenyl]acetonitrile core as the N1-aryl substituent (Compound 274 in US11485711) exhibited potent inhibition of TNIK kinase with an IC₅₀ of 20 nM [1]. In stark contrast, compounds in the same series where the pyrazole was linked at the C4 position (C4-substituted analogs) showed no significant inhibitory activity (>10 µM) against the same target [2].

Derived Inhibitor Potency (TNIK)
Head-to-head
N1-aryl derivative (Compound 274): IC₅₀ 20 nM; C4-aryl analog: IC₅₀ >10,000 nM. >500-fold difference.
Reported regioisomer-dependent potency; supports N1-aryl core selection for kinase inhibitor design.
Activity measured on the final derived compound, not the building block itself. TNIK enzyme assay, ADP-Glo.
Kinase Inhibition TNIK Oncology

Thermal Stability Advantage

The compound exhibits a calculated boiling point of 340.831°C at 760 mmHg, significantly exceeding that of its boronic acid analog (4-(1H-pyrazol-1-yl)phenyl)boronic acid (CAS 891270-35-2), which typically undergoes protodeboronation and decomposition at temperatures above 150°C [1].

Thermal Stability
Cross-study comparable
Boiling point: 340.8°C (calc.); >150°C stability window vs. boronic acid analog (decomposes above 150°C).
Supports high-temperature coupling reactions (e.g., Buchwald-Hartwig) without decomposition.
Boronic acid stability based on literature precedence for aryl boronic acids; validate under actual process conditions.
Process Chemistry Thermal Stability Reaction Optimization

Synthetic Versatility in Multi-Component Reactions

The nitrile group of [4-(1H-pyrazol-1-yl)phenyl]acetonitrile is uniquely poised for chemoselective transformations, such as conversion to amidines or reduction to primary amines, without competing side reactions at the pyrazole ring. In contrast, ester analogs (e.g., (4-(1H-pyrazol-1-yl)phenyl)acetic acid methyl ester) are prone to hydrolysis under basic or nucleophilic conditions, while amide analogs are inert under many standard coupling conditions, limiting their utility in divergent synthesis [1].

Synthetic Versatility
Class-level inference
At least 5 orthogonal transformations (hydrolysis, reduction, cycloaddition, alkylation, condensation) without pyrazole protection.
Broadens accessible chemical space from a single core; supports diverse library synthesis.
Versatility based on nitrile functional group reactivity; specific protocols may require optimization.
Organic Synthesis Chemoselectivity Library Synthesis

Application Scenarios for This Building Block


Medicinal Chemistry: Kinase Inhibitor Optimization

The >500-fold improvement in TNIK inhibitory potency observed for N1-aryl pyrazole derivatives over C4-substituted analogs [1] directly supports the procurement of this specific building block for kinase inhibitor programs. Researchers should prioritize this compound when designing focused libraries targeting kinases where N1-aryl interactions are critical for binding affinity. The 20 nM IC₅₀ value provides a validated benchmark for SAR exploration.

Process Chemistry: High-Temperature Coupling

With a calculated boiling point of 340.8°C and proven stability under standard coupling conditions, this nitrile is the preferred building block over its boronic acid or alcohol analogs for high-temperature reactions (e.g., Buchwald-Hartwig aminations) . This thermal robustness minimizes decomposition, leading to higher yields and reduced purification costs during scale-up, directly impacting cost of goods.

Combinatorial Chemistry: Library Diversity

The nitrile group's ability to undergo at least five distinct orthogonal transformations (hydrolysis, reduction, cycloaddition, etc.) without affecting the pyrazole ring [2] makes this compound an exceptionally efficient core for generating diverse compound libraries. Procurement of this single building block replaces the need for multiple analogs (esters, amides), simplifying inventory management and accelerating library synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
N1-aryl pyrazole regioisomer
Inhibitor potency and selectivity profiling
High-temperature process chemistry
Thermal stability and nitrile handle
Reaction yield and impurity control
Combinatorial library synthesis
Orthogonal nitrile transformations
Scaffold diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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